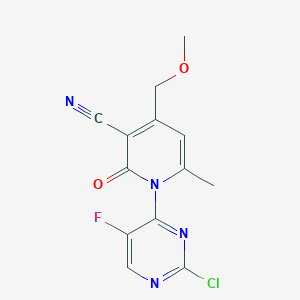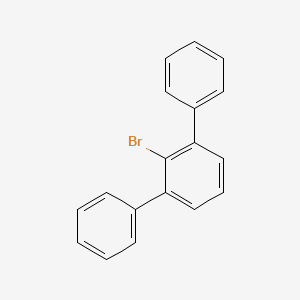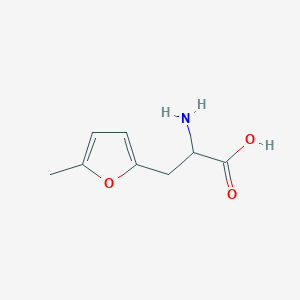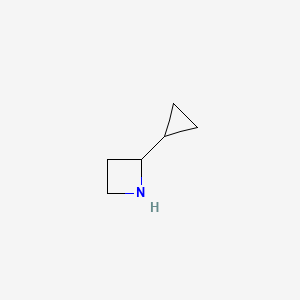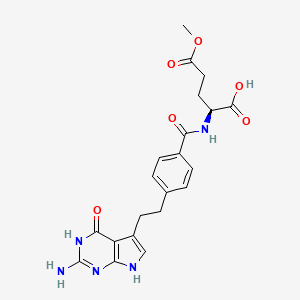
Pemetrexed Monomethyl Ester 2
Übersicht
Beschreibung
Pemetrexed Monomethyl Ester 2 is an impurity of Pemetrexed, which is an antifolate . Antifolates are substances that block the activity of folic acid . The molecular formula of this compound is C21H22N5O6.Na and its molecular weight is 463.43 . The IUPAC name is (2S)-2- [ [4- [2- (2-amino-4-oxo-3,7-dihydropyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid .
Wissenschaftliche Forschungsanwendungen
1. Non-Small Cell Lung Cancer Treatment
Pemetrexed has been a significant focus in the treatment of non-small cell lung cancer (NSCLC). It's used both as a monotherapy and in combination with other agents like cisplatin for treating patients with locally advanced or metastatic NSCLC, other than predominantly squamous cell histology. This application is supported by numerous studies demonstrating its effectiveness and safety in this context (Esteban, Casillas, & Cassinello, 2009).
2. Multitargeted Antifolate in Cancer Therapy
Pemetrexed acts as a multitargeted antifolate, inhibiting multiple enzymes in the folate pathway, which is crucial for DNA synthesis and repair. This characteristic makes it a versatile antineoplastic agent, useful in treating a range of solid tumors beyond lung cancer, including mesothelioma, breast, colorectal, and bladder cancer (Adjei, 2004).
3. Combined Therapy for Enhanced Efficacy
Combining pemetrexed with other chemotherapy agents like carboplatin or platinum compounds has shown enhanced efficacy in certain cancer types. Such combinations are being increasingly explored in clinical trials to determine the most effective regimens for specific cancers (Ceresoli et al., 2006).
4. Maintenance Therapy in Lung Cancer
Pemetrexed is also used in maintenance therapy for advanced non-squamous NSCLC. Maintenance therapy aims to prolong the period of remission and control the cancer after initial treatments. Studies have shown its tolerability and effectiveness in this role (Minami & Kijima, 2015).
5. Molecular Targeting in Advanced Cancers
Recent research has explored the potential of pemetrexed in molecularly targeted therapy, particularly in cancers like mesothelioma and non-small cell lung cancer. This involves understanding the drug's interaction with specific molecular pathways in cancer cells, optimizing its therapeutic impact (Cohen et al., 2005).
Wirkmechanismus
Target of Action
Pemetrexed Monomethyl Ester 2 primarily targets thymidylate synthase (TS) . TS is a folate-dependent enzyme that catalyzes the transformation of deoxyuridine monophosphate to deoxythymidine monophosphate . It also has secondary targets, including glycinamide ribonucleotide formyltransferase , aminoimidazole carboxamide ribonucleotide formyltransferase , and C1 synthase .
Mode of Action
Pemetrexed is an antifolate that disrupts folate-dependent metabolic processes essential for cell replication . It inhibits its primary target, TS, and its secondary targets, thereby disrupting the synthesis of pyrimidines and purines . This disruption prevents the formation of DNA and RNA, which are crucial for cell growth and division .
Biochemical Pathways
The compound affects the folate cycle, a crucial biochemical pathway involved in cell replication . By inhibiting key enzymes in this pathway, this compound disrupts the synthesis of nucleotides, the building blocks of DNA and RNA . This disruption leads to the inhibition of cell growth and division .
Pharmacokinetics
Pemetrexed’s pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia . The compound is transported into cells mainly via the reduced folate carrier (RFC) and is rapidly and extensively polyglutamated by folylpolyglutamate synthase, causing drug retention within the cell and ensuring a durable effect .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and division due to the disruption of nucleotide synthesis . This results in the cytostatic effect of the compound, making it effective in the treatment of various cancers .
Action Environment
Environmental factors such as renal function can influence the compound’s action, efficacy, and stability . For instance, patients with renal impairment may be at risk for toxicity . Preventive measures such as the use of standard folinic acid, hemodialysis, and therapeutic drug monitoring can help manage this risk .
Biochemische Analyse
Biochemical Properties
Pemetrexed Monomethyl Ester 2, like its parent compound Pemetrexed, disrupts folate-dependent metabolic processes essential for cell replication . It primarily inhibits thymidylate synthase (TS), and secondarily glycinamide ribonucleotide formyltransferase . These enzymes are crucial in the synthesis of pyrimidines and purines, the building blocks of DNA and RNA .
Cellular Effects
This compound exerts its effects on various types of cells, particularly cancer cells . It influences cell function by disrupting the synthesis of nucleic acids, thereby inhibiting cell replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes involved in nucleic acid synthesis . By inhibiting these enzymes, it disrupts the synthesis of pyrimidines and purines, leading to a halt in cell replication .
Temporal Effects in Laboratory Settings
Its parent compound Pemetrexed has been shown to have dose-limiting or even treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .
Dosage Effects in Animal Models
Studies on Pemetrexed have shown that it has a dose-dependent effect, with higher doses leading to increased toxicity .
Metabolic Pathways
This compound is involved in folate-dependent metabolic processes . It interacts with enzymes such as thymidylate synthase and glycinamide ribonucleotide formyltransferase, disrupting the synthesis of pyrimidines and purines .
Transport and Distribution
This compound is likely transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems . Once in the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target enzymes .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRSEJRFFOKXIA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


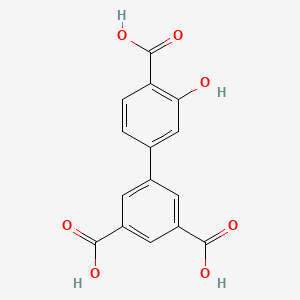
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3320755.png)
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)
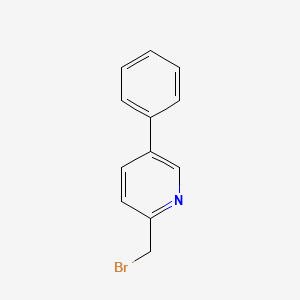
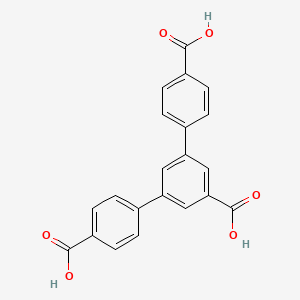
![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)
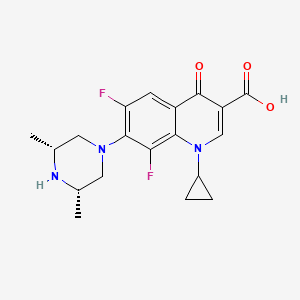
![1-((3S,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-3,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B3320813.png)
![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)
